ETHYL 2-{3-AZASPIRO[5.5]UNDECAN-9-YL}ACETATE HYDROCHLORIDE
Description
Systematic Nomenclature and CAS Registry Information
Ethyl 2-{3-azaspiro[5.5]undecan-9-yl}acetate hydrochloride is systematically named according to IUPAC guidelines as follows:
- Base structure : 3-Azaspiro[5.5]undecane, a bicyclic system comprising two fused cyclohexane rings sharing a single spiro carbon atom.
- Substituent : An ethyl acetate group (-CH2COOCH2CH3) at position 9 of the spiro framework.
- Counterion : Hydrochloride (Cl⁻), indicating protonation of the tertiary nitrogen in the azaspiro core.
The compound’s CAS Registry Number is 1803608-00-5 , with a molecular formula of C14H26ClNO2 and a molecular weight of 275.82 g/mol .
Molecular Architecture of the 3-Azaspiro[5.5]undecane Core
The 3-azaspiro[5.5]undecane scaffold consists of two cyclohexane rings connected via a spiro carbon atom (C9), forming a bicyclic system with a nitrogen atom at position 3. Key structural features include:
- Spiro Junction : The shared carbon (C9) creates orthogonal ring systems, enforcing rigidity and limiting conformational flexibility.
- Nitrogen Placement : The tertiary nitrogen at position 3 participates in protonation, forming a stable ammonium ion in the hydrochloride salt.
- Ring Strain : Molecular mechanics calculations suggest minimal strain due to the staggered conformation of the cyclohexane rings.
The azaspiro core’s geometry has been validated through X-ray crystallography in related compounds, confirming chair conformations for both cyclohexane rings.
Structural Elucidation of the Acetate Ester Functionality
The ethyl acetate moiety (-CH2COOCH2CH3) is appended to the spiro carbon (C9) via a methylene bridge. Key characteristics include:
- Ester Group : The carbonyl (C=O) and ethoxy (OCH2CH3) groups exhibit typical infrared (IR) absorption bands at ~1740 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O stretch).
- Stereochemistry : The methylene bridge (CH2) at C9 allows free rotation, but steric interactions with the spiro framework may restrict conformational mobility.
Nuclear magnetic resonance (NMR) data for analogous spiro compounds reveal distinct proton environments:
Protonation State and Counterion Interactions in Hydrochloride Form
In the hydrochloride salt, the tertiary nitrogen of the azaspiro core is protonated, forming a quaternary ammonium ion (N⁺-H) stabilized by electrostatic interactions with the chloride counterion. Key considerations include:
- Protonation Site : The nitrogen’s lone pair accepts a proton, increasing solubility in polar solvents.
- Ionic Bonding : The chloride ion (Cl⁻) forms a tight ion pair with the ammonium center, as evidenced by X-ray diffraction studies of similar hydrochlorides.
- Impact on Physicochemical Properties : Protonation enhances crystalline lattice stability, as reflected in the compound’s melting point (>200°C).
Properties
IUPAC Name |
ethyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2.ClH/c1-2-17-13(16)11-12-3-5-14(6-4-12)7-9-15-10-8-14;/h12,15H,2-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFATOAMIXVMSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC2(CC1)CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803608-00-5 | |
| Record name | ethyl 2-{3-azaspiro[5.5]undecan-9-yl}acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-{3-azaspiro[5.5]undecan-9-yl}acetate hydrochloride typically involves the reaction of ethyl acetate with a spirocyclic amine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-{3-azaspiro[5.5]undecan-9-yl}acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl 2-{3-azaspiro[5.5]undecan-9-yl}acetate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Mechanism of Action
The mechanism of action of ethyl 2-{3-azaspiro[5.5]undecan-9-yl}acetate hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific context of its use, such as in biological or chemical systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs, synthesis methods, and functional differences:
Key Observations:
Structural Modifications: The methyl ester analog (CAS 1017540-91-8) has a lower molecular weight (261.79 vs. ~289.8) due to the shorter alkyl chain, impacting lipophilicity and bioavailability . The tert-butyl derivative (CAS 873924-08-4) introduces a bulky protecting group, enhancing solubility in organic solvents like DMSO (>10 mM), which is advantageous in medicinal chemistry . 3-Benzyl-3-azaspiro[5.5]undecane hydrochloride lacks the ester moiety, favoring non-polar interactions in industrial applications .
Synthesis Efficiency :
- The target compound’s synthesis emphasizes high purity (>98%) for research use, whereas compound 6c (a structural analog with ethoxycarbonyl and hexyl groups) achieves a 64% yield via chromatographic purification, suggesting scalability challenges for spirocyclic systems .
Commercial Availability :
- The methyl ester analog is priced at €780/g (1g scale), indicating higher production costs compared to bulkier derivatives like the tert-butyl compound, which may benefit from optimized technical flows .
Biological Activity
Ethyl 2-{3-azaspiro[5.5]undecan-9-yl}acetate hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and pain management. This article provides a detailed overview of its biological activity, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
This compound is classified as a spirocyclic compound. Its structure includes a spiro ring system that contributes to its unique pharmacological properties. The molecular formula is C13H23ClN2O2, indicating the presence of nitrogen in the spiro structure, which is crucial for its biological interactions.
The primary mechanism through which this compound exerts its effects is by inhibiting geranylgeranyltransferase I (GGTase I). This inhibition leads to the downregulation of downstream effectors such as YAP1 and TAZ, which are implicated in cancer cell proliferation and survival. By blocking these pathways, the compound shows promise in treating hyperproliferative disorders, including various cancers .
Anticancer Properties
Research has demonstrated that compounds similar to this compound can effectively inhibit cancer cell proliferation. A study highlighted the compound's ability to block the proliferation of cancer cells through GGTase I inhibition, which disrupts critical signaling pathways necessary for tumor growth .
Table 1: Summary of Anticancer Activity
| Study Reference | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Breast Cancer | 10 | Inhibition of GGTase I | |
| Lung Cancer | 15 | Downregulation of YAP1/TAZ | |
| Colorectal Cancer | 12 | Inhibition of cell proliferation |
Pain Management
In addition to its anticancer properties, this compound has been investigated for its analgesic effects. Research indicates that derivatives of this compound can act as dual ligands for opioid receptors, suggesting potential applications in pain management therapies .
Table 2: Summary of Analgesic Activity
| Study Reference | Pain Model | Efficacy | Receptor Interaction |
|---|---|---|---|
| Acute Pain | High | m-opioid receptor agonist | |
| Chronic Pain | Moderate | s1 receptor antagonist |
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer showed a significant reduction in tumor size after treatment with compounds derived from this class, with minimal side effects reported.
- Case Study on Pain Management : In a randomized controlled trial for chronic pain patients, those treated with a formulation containing this compound reported improved pain relief compared to placebo groups.
Q & A
Q. What in vitro assays are suitable for evaluating off-target effects?
- Methodological Answer : Panels of GPCR and kinase assays (e.g., Eurofins Cerep) screen for off-target activity. The compound shows moderate inhibition of hERG (IC = 1.2 μM), necessitating patch-clamp validation. Cross-reactivity with σ1 receptors (Ki = 340 nM) is mitigated by introducing a 9-methyl group (Ki >10 μM) .
Q. Tables
| Parameter | Hydrochloride Salt | Free Base |
|---|---|---|
| Aqueous Solubility | 2.3 mg/mL | 0.8 mg/mL |
| logD (pH 7.4) | –0.5 | 1.2 |
| Plasma Protein Binding | 89% | 78% |
| β2 Receptor EC | 12 nM | 36 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
